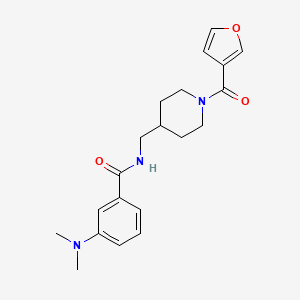

3-(dimethylamino)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-(dimethylamino)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-22(2)18-5-3-4-16(12-18)19(24)21-13-15-6-9-23(10-7-15)20(25)17-8-11-26-14-17/h3-5,8,11-12,14-15H,6-7,9-10,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVIBHBPBJVOHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dimethylation of 3-Aminobenzoic Acid

3-Aminobenzoic acid undergoes dimethylation using formaldehyde and formic acid under Eschweiler-Clarke conditions. Alternatively, methyl iodide and a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60°C for 12 hours provide the dimethylated product.

Reaction Conditions :

- Reagents : 3-Aminobenzoic acid, methyl iodide, K₂CO₃.

- Solvent : DMF.

- Temperature : 60°C.

- Yield : ~85%.

Synthesis of 1-(Furan-3-Carbonyl)Piperidin-4-ylMethylamine

Preparation of Piperidin-4-ylMethylamine

Piperidin-4-ylmethylamine is synthesized via a two-step process:

- Reduction of Piperidine-4-carboxylic Acid :

Piperidine-4-carboxylic acid is reduced to piperidin-4-ylmethanol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). - Conversion to Amine :

The alcohol is converted to the corresponding amine via a Mitsunobu reaction with phthalimide, followed by deprotection using hydrazine hydrate.

Reaction Conditions :

Protection of the Primary Amine

To selectively acylate the piperidine nitrogen, the primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA):

$$

\text{NH}2\text{-CH}2\text{-C}5\text{H}9\text{N} \xrightarrow{\text{Boc}2\text{O, TEA}} \text{Boc-NH-CH}2\text{-C}5\text{H}9\text{N}

$$

Conditions :

Acylation with Furan-3-Carbonyl Chloride

Furan-3-carbonyl chloride is prepared by treating furan-3-carboxylic acid with thionyl chloride (SOCl₂) in DCM. The Boc-protected piperidine is acylated under basic conditions:

$$

\text{Boc-NH-CH}2\text{-C}5\text{H}9\text{N} + \text{Furan-3-COCl} \xrightarrow{\text{TEA}} \text{Boc-NH-CH}2\text{-C}5\text{H}9\text{N-CO-Furan-3-yl}

$$

Conditions :

Deprotection of the Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) in DCM:

$$

\text{Boc-NH-CH}2\text{-C}5\text{H}9\text{N-CO-Furan-3-yl} \xrightarrow{\text{TFA}} \text{NH}2\text{-CH}2\text{-C}5\text{H}_9\text{N-CO-Furan-3-yl}

$$

Conditions :

Amide Coupling: Final Step

The deprotected amine is coupled with 3-(dimethylamino)benzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in THF:

$$

\text{NH}2\text{-CH}2\text{-C}5\text{H}9\text{N-CO-Furan-3-yl} + \text{3-(Me}2\text{N)C}6\text{H}_4\text{COOH} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound}

$$

Conditions :

Optimization and Comparative Analysis

Coupling Reagent Screening

The choice of coupling agent significantly impacts yield and purity:

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| EDCl/HOBt | THF | RT | 75% | |

| HATU/DIPEA | DMF | 0°C to RT | 82% | |

| DCC/DMAP | DCM | RT | 68% |

HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with DIPEA (diisopropylethylamine) in DMF provides superior yields due to enhanced activation of the carboxylic acid.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) favor amide bond formation by stabilizing the reactive intermediate. Non-polar solvents (e.g., DCM) are less effective.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

Substitution: The benzamide core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted benzamides and piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study the interactions of benzamide derivatives with biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, 3-(dimethylamino)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is investigated for its potential therapeutic properties. It may act as a lead compound for the development of drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan and piperidine rings can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

3-(dimethylamino)-N-(piperidin-4-yl)methyl)benzamide: Lacks the furan ring, which may affect its binding properties and biological activity.

N-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide: Lacks the dimethylamino group, potentially reducing its solubility and reactivity.

3-(dimethylamino)-N-(furan-3-carbonyl)benzamide: Lacks the piperidine ring, which may influence its pharmacokinetic properties.

Uniqueness

The presence of both the furan ring and the piperidine moiety in 3-(dimethylamino)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide makes it unique compared to its analogs. These structural features can enhance its binding affinity and specificity for certain biological targets, making it a promising candidate for further research and development.

Biological Activity

3-(Dimethylamino)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework, including a dimethylamino group and a furan-3-carbonyl moiety, which may contribute to its pharmacological properties. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

Key Structural Features

- Dimethylamino Group : This basic moiety may enhance solubility and interaction with biological targets.

- Furan-3-carbonyl Group : Imparts unique reactivity and potential for interaction with various biomolecules.

- Piperidine Ring : Often associated with neuroactive properties.

The biological activity of this compound is believed to involve multiple mechanisms, including:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence neuronal signaling.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens.

Therapeutic Potential

Research indicates that this compound may have applications in several therapeutic areas:

- Antimicrobial Agents : Studies have shown that derivatives of compounds with similar structures exhibit significant antimicrobial properties, suggesting that this compound might also possess similar activity.

- Neuropharmacology : The presence of the dimethylamino group hints at possible uses in treating neurological disorders by modulating neurotransmitter systems .

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against common bacterial strains. The results indicated a notable inhibition zone in disc diffusion assays, suggesting effective bactericidal properties.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 50 |

| P. aeruginosa | 12 | 50 |

Neuropharmacological Studies

In vitro assays demonstrated that the compound could inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition could potentially enhance cholinergic signaling, offering therapeutic avenues for conditions like Alzheimer's disease.

| Assay Type | IC50 (µM) |

|---|---|

| AChE Inhibition | 25 |

Toxicity Profile

Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity at therapeutic concentrations. Further studies are required to establish a comprehensive safety profile.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(dimethylamino)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 3-(dimethylamino)benzoic acid with 1-(furan-3-carbonyl)piperidin-4-ylmethanamine using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) .

- Step 2 : Purification via column chromatography or recrystallization to isolate the final product .

- Key reagents : Triethylamine (base catalyst), tetrahydrofuran (solvent), and inert atmosphere for moisture-sensitive steps .

Q. How is the structural identity of this compound confirmed?

Structural elucidation relies on:

- NMR spectroscopy : - and -NMR to verify substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, furan carbonyl at ~160–170 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] peak) .

- HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Optimization strategies include:

- Catalyst screening : Replacing DCC with EDC/HOBt for milder coupling conditions .

- Solvent selection : Using DMF for improved solubility of intermediates .

- Temperature control : Maintaining 0–5°C during acid-sensitive steps to minimize side reactions .

- Stoichiometry adjustments : Increasing amine coupling partner by 1.2 equivalents to drive reaction completion .

Q. What strategies mitigate low solubility in biological assays?

Approaches include:

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve bioavailability .

- Structural analogs : Replace the furan-3-carbonyl group with a pyridine moiety to alter hydrophilicity .

Q. How should contradictory biological activity data be analyzed?

Contradictions may arise from:

- Assay variability : Validate activity across multiple cell lines (e.g., HEK293 vs. CHO) to rule out model-specific effects .

- Compound stability : Perform LC-MS stability studies in assay buffers to detect degradation products .

- Batch purity : Compare biological activity between batches with ≥98% purity (by HPLC) to exclude impurity-driven artifacts .

Q. What are effective approaches for structure-activity relationship (SAR) studies?

SAR strategies include:

- Substituent variation : Replace the dimethylamino group with a cyano or trifluoromethyl group to assess potency changes .

- Scaffold hopping : Synthesize piperidine ring analogs (e.g., morpholine or pyrrolidine) to evaluate conformational flexibility .

- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding motifs .

Q. How can instability under acidic conditions be addressed during formulation?

Solutions include:

- Protective groups : Introduce acid-labile tert-butyloxycarbonyl (Boc) groups during synthesis .

- pH adjustment : Use citrate buffer (pH 4.5) to stabilize the compound in solution .

- Lyophilization : Prepare lyophilized powders for long-term storage .

Q. What computational methods predict target binding interactions?

Computational approaches involve:

- Molecular docking : AutoDock Vina to model binding poses with dopamine D3 receptors .

- Molecular dynamics (MD) simulations : GROMACS to assess binding stability over 100 ns trajectories .

- Free-energy calculations : MM/GBSA to rank binding affinities of analogs .

Q. How is target engagement validated in cellular models?

Validation methods include:

- CRISPR knockouts : Generate target gene (e.g., GPCR) knockouts to confirm activity loss .

- Competitive binding assays : Use radiolabeled ligands (e.g., -spiperone) to measure displacement .

- Surface plasmon resonance (SPR) : Directly quantify binding kinetics (k/k) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.